molecular formula C7H9F3O4 B12549926 2-Methyl-3-(trifluoromethyl)pentanedioic acid CAS No. 143263-25-6

2-Methyl-3-(trifluoromethyl)pentanedioic acid

Cat. No.: B12549926
CAS No.: 143263-25-6
M. Wt: 214.14 g/mol
InChI Key: XIVLGDUNTBBNEX-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)pentanedioic acid is an organic compound with the molecular formula C7H9F3O4 It is a derivative of pentanedioic acid, featuring a methyl group and a trifluoromethyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the methyl group via alkylation. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance reaction rates and reduce the formation of by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)pentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a probe to study enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentanedioic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)pentanedioic acid: Similar structure but without the methyl group, leading to variations in its applications and interactions.

Uniqueness

2-Methyl-3-(trifluoromethyl)pentanedioic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

CAS No.

143263-25-6

Molecular Formula

C7H9F3O4

Molecular Weight

214.14 g/mol

IUPAC Name

2-methyl-3-(trifluoromethyl)pentanedioic acid

InChI

InChI=1S/C7H9F3O4/c1-3(6(13)14)4(2-5(11)12)7(8,9)10/h3-4H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

XIVLGDUNTBBNEX-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)O)C(F)(F)F)C(=O)O

Origin of Product

United States

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